(9E)-12-hydroxyoctadec-9-enoic acid

概要

説明

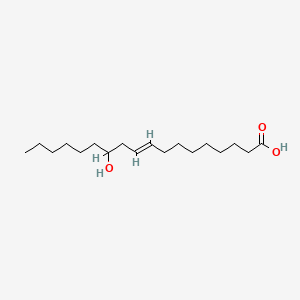

(9E)-12-hydroxyoctadec-9-enoic acid is a hydroxy fatty acid with a hydroxyl group at the twelfth carbon and a double bond at the ninth carbon in the trans configuration

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (9E)-12-hydroxyoctadec-9-enoic acid typically involves the hydroxylation of oleic acid. One common method is the epoxidation of oleic acid followed by hydrolysis. The epoxidation can be carried out using peracids such as peracetic acid or m-chloroperbenzoic acid under controlled conditions. The resulting epoxide is then hydrolyzed to yield the desired hydroxy fatty acid.

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, such as microbial fermentation. Specific strains of bacteria or fungi are employed to convert oleic acid into the hydroxy derivative through enzymatic processes. This method is advantageous due to its efficiency and environmental friendliness.

化学反応の分析

Types of Reactions

(9E)-12-hydroxyoctadec-9-enoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 12-oxo-octadec-9-enoic acid.

Reduction: The double bond can be reduced to yield 12-hydroxyoctadecanoic acid.

Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate esterification reactions.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

Oxidation: 12-oxo-octadec-9-enoic acid

Reduction: 12-hydroxyoctadecanoic acid

Esterification: Various esters depending on the carboxylic acid or acid chloride used

Substitution: Substituted derivatives with different functional groups

科学的研究の応用

Oleochemical Industry

(9E)-12-hydroxyoctadec-9-enoic acid serves as a renewable feedstock for the oleochemical industry. It is primarily utilized as a precursor for the synthesis of various compounds, including:

- Antimicrobial Agents : The fatty acid is being explored for its potential in synthesizing antimicrobial compounds, which can be used in food preservation and medical applications .

- Lubricants and Additives : Its lubricating properties make it suitable for use in industrial lubricants and lubricant additives. The compound's structure allows it to enhance the performance of lubricants by improving their stability and reducing friction .

Pharmaceuticals

Research indicates that this compound exhibits anti-inflammatory properties. It acts as an antagonist to leukotriene B4 receptors, which are involved in inflammatory responses. This characteristic positions it as a potential candidate for developing anti-inflammatory medications .

Case Study 1: Antimicrobial Applications

A study highlighted the synthesis of novel antimicrobial agents derived from this compound. These compounds demonstrated effective inhibition against various bacterial strains, showcasing the fatty acid's utility in developing new antibiotics .

Case Study 2: Lubricant Formulations

Research conducted on lubricant formulations incorporating this compound showed enhanced performance metrics compared to traditional lubricants. The addition of this fatty acid improved thermal stability and reduced wear in mechanical systems .

Environmental Impact

The ecological profile of this compound is favorable; it is biodegradable and poses minimal environmental risks when used appropriately. Its non-toxic nature further supports its application in consumer products and industrial processes .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Oleochemical Industry | Precursor for antimicrobial compounds | Renewable feedstock |

| Lubricants and additives | Improved stability and reduced friction | |

| Pharmaceuticals | Anti-inflammatory agents | Potential treatment for inflammatory diseases |

| Environmental Science | Biodegradable products | Minimal ecological impact |

作用機序

The mechanism of action of (9E)-12-hydroxyoctadec-9-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and biological activity. The compound can modulate lipid metabolism by interacting with enzymes involved in fatty acid oxidation and synthesis. Additionally, it may influence signaling pathways related to inflammation and cell proliferation.

類似化合物との比較

Similar Compounds

Oleic Acid: A monounsaturated fatty acid with a double bond at the ninth carbon but lacking the hydroxyl group.

12-Hydroxystearic Acid: A saturated fatty acid with a hydroxyl group at the twelfth carbon but lacking the double bond.

Ricinoleic Acid: A hydroxy fatty acid with a hydroxyl group at the twelfth carbon and a double bond at the ninth carbon in the cis configuration.

Uniqueness

(9E)-12-hydroxyoctadec-9-enoic acid is unique due to its specific structural features, including the trans configuration of the double bond and the presence of a hydroxyl group. These characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

生物活性

(9E)-12-hydroxyoctadec-9-enoic acid, also known as ricinelaidic acid, is a hydroxy fatty acid with significant biological activity. This compound has garnered interest due to its potential therapeutic applications and its role in various biological processes. The following sections provide a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : CHO

- Molecular Weight : 302.47 g/mol

- Functional Groups : Hydroxyl group (-OH) and a double bond (cis configuration)

This unique structure contributes to its reactivity and biological functions, particularly in lipid metabolism and signaling pathways.

The biological activity of this compound is mediated through several mechanisms:

- Modulation of Lipid Metabolism : This compound influences enzymes involved in fatty acid oxidation and synthesis, thereby impacting lipid profiles within cells.

- Interaction with Cell Membranes : Its structural properties allow it to integrate into cell membranes, affecting membrane fluidity and function.

- Signaling Pathways : It has been shown to activate specific receptors involved in inflammatory responses, such as the transient receptor potential ankyrin 1 (TRPA1) and vanilloid 1 (TRPV1) receptors .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to modulate the production of pro-inflammatory cytokines in various cell types. For instance, studies have demonstrated its ability to reduce inflammation in models of colitis and other inflammatory conditions .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. It appears to induce apoptosis in cancer cells through mechanisms that may involve the downregulation of dihydrofolate reductase, which is crucial for DNA synthesis . Additionally, it has been noted for its ability to restore normal membrane levels in glioma cells, triggering cell cycle arrest .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi has been documented, suggesting potential applications in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects in Colitis Models

A study involving the administration of this compound in murine models of colitis showed significant reductions in disease activity indices and colon length preservation. The results indicated that this compound could modulate gut inflammation effectively, suggesting its potential as a therapeutic agent for inflammatory bowel diseases .

特性

IUPAC Name |

(E)-12-hydroxyoctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHHMMIMDMUBKC-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C/C=C/CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Liquid | |

| Record name | Fatty acids, castor-oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

61789-44-4, 7431-95-0 | |

| Record name | Fatty acids, castor-oil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061789444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC179694 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fatty acids, castor-oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, castor-oil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。